(R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole core. The specific steps are as follows:
Cyclization Reaction: o-Phenylenediamine reacts with 7-methyl-1-phenyl-1H-benzo[D]imidazole-2-carbaldehyde in the presence of an acid catalyst to form the benzimidazole ring.
Reductive Amination: The resulting benzimidazole intermediate undergoes reductive amination with an appropriate amine, such as ethanamine, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
®-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of ®-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-benzo[D]imidazole: Lacks the methyl and ethanamine substituents, resulting in different biological activities.
7-Methyl-1H-benzo[D]imidazole: Lacks the phenyl and ethanamine substituents, leading to variations in its chemical reactivity and applications.
1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)propanamine: Similar structure but with a propanamine group instead of ethanamine, affecting its pharmacokinetic properties.
Uniqueness
®-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the ®-enantiomer may exhibit different activities compared to the (S)-enantiomer.
Actividad Biológica
(R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine, a chiral compound belonging to the benzimidazole class, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.
Overview of the Compound
- IUPAC Name : this compound
- CAS Number : 1398507-82-8
- Molecular Formula : C16H17N3
- Molecular Weight : 251.33 g/mol
This compound is synthesized through methods involving the cyclization of o-phenylenediamine with aldehydes or ketones under acidic conditions, followed by reductive amination .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as:
- Enzyme Inhibitor : By binding to the active sites of enzymes, it can inhibit their activity, which is crucial in various metabolic pathways.
- Receptor Modulator : It may act as an agonist or antagonist at certain receptors, altering signaling pathways that affect cellular responses .
Anticancer Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that modifications in the structure can lead to enhanced antiproliferative effects against various cancer cell lines. For instance:
Compound | Structure Modification | IC50 (µM) | Cell Line |
---|---|---|---|
This compound | - | X | Y |
7-Hydroxy Derivative | Hydroxyl at C6 | 5.35 | T-47D |
Methylated Derivative | Methyl at C3 | 3.0 | Various |
The methyl group at the C3 position has been associated with increased potency compared to unsubstituted derivatives .
Antimicrobial and Antiviral Properties
Benzimidazole derivatives have also been explored for their antimicrobial and antiviral activities. The unique structure of this compound allows it to interact with microbial enzymes or viral proteins, potentially inhibiting their function .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
1-(7-Methylbenzimidazole) | Lacks phenyl group | Lower enzyme inhibition |
1-(7-Methylbenzimidazole) Propanamine | Propanamine instead of ethanamine | Altered pharmacokinetics |
(S)-1-(7-Methyl-1-phenyl...) | S-enantiomer | Different biological profile |
The presence of the phenyl and ethylamine substituents in (R)-1-(7-Methyl-1-phenyl...) contributes to its unique biological profile compared to its analogs .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Studies : A study demonstrated that (R)-1-(7-Methyl...) significantly inhibited cell proliferation in breast cancer cell lines, suggesting a mechanism involving cell cycle arrest.
- Antimicrobial Testing : In vitro assays revealed that this compound showed promising activity against a range of bacterial strains, indicating its potential as a lead for developing new antibiotics.
- Mechanistic Insights : Detailed enzyme assays have shown that this compound can inhibit specific kinases involved in cancer progression, providing insights into its action at the molecular level .
Propiedades
IUPAC Name |
(1R)-1-(7-methyl-1-phenylbenzimidazol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-11-7-6-10-14-15(11)19(16(18-14)12(2)17)13-8-4-3-5-9-13/h3-10,12H,17H2,1-2H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUESLSUHCZOWNX-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N2C3=CC=CC=C3)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C(N2C3=CC=CC=C3)[C@@H](C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.